N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-10(7-14-17-9)11(15)13-8-12(16-2)3-5-18-6-4-12/h7H,3-6,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRUNIMHXVUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-methoxythiophenol with formaldehyde to form the intermediate 4-methoxythian-4-ylmethyl alcohol. This intermediate is then reacted with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the oxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | Inhibition Rate (%) | Concentration (µg/ml) |
|---|---|---|
| MDA-MB-231 (Breast) | 75 | 60 |
| A549 (Lung) | 68 | 40 |
| HCT116 (Colon) | 82 | 50 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cellular signaling pathways that regulate cell survival and proliferation.
Antioxidant Activity
This compound has also been studied for its antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
In assays measuring total antioxidant capacity, the compound demonstrated a significant ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Antibacterial Activity
Preliminary studies suggest that this compound possesses antibacterial properties. It has shown efficacy against several Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the oxazole ring and subsequent functionalization. The compound can be modified to enhance its biological activity or alter its pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
A study conducted on the compound's efficacy against breast cancer cells revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The highest concentration tested (60 µg/ml) resulted in a significant reduction in cell proliferation.
Case Study 2: Mechanism Exploration
Further investigations into the mechanism of action showed that this compound interacts with specific enzymes involved in cell cycle regulation, leading to enhanced apoptosis rates in treated cells.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in B4) improve water solubility, while electron-withdrawing groups (e.g., nitro in ) may enhance binding to hydrophobic targets .
Physicochemical Properties
- Melting Points: B4 (4-methoxyphenyl analog): 225°C (). Leflunomide analog (): Forms a hemihydrate, stabilizing the crystal lattice via O–H⋯N and N–H⋯O hydrogen bonds .
- Solubility: Methoxy groups (e.g., in B4 and the target compound) enhance polarity and aqueous solubility compared to nonpolar substituents like 4-methylphenyl .
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials based on various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-methoxythian-4-ylmethyl derivatives with 5-methyl-1,2-oxazole-4-carboxylic acid derivatives. The process may include steps such as:
- Formation of the Oxazole Ring : Utilizing appropriate precursors to construct the oxazole framework.
- Carboxamide Formation : Converting carboxylic acids into carboxamides through amination reactions.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance:
- A review highlighted that various oxazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in a study, indicating their effectiveness against pathogens such as Candida albicans and Aspergillus niger .
| Compound | MIC (µg/ml) against Candida species |
|---|---|
| 11 | 1.6 |
| 12 | 0.8 |
Anticancer Potential
Oxazole derivatives have also been investigated for their anticancer properties. Notably, compounds similar to this compound have demonstrated:
- Pro-apoptotic Effects : Certain derivatives showed increased expression of apoptosis markers such as caspases and Fas in cancer cell lines .
Immunosuppressive Properties
Recent studies have suggested that some oxazole derivatives possess immunosuppressive properties. For example:
- Compounds were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro, suggesting potential applications in autoimmune diseases or organ transplantation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many oxazole compounds act by inhibiting specific enzymes crucial for microbial growth.
- Disruption of Cell Membrane Integrity : Some derivatives may compromise the integrity of microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
Study on Antimicrobial Efficacy
A study conducted by Singh et al. evaluated the antimicrobial activity of several substituted oxazoles against various bacterial strains. The results indicated that certain derivatives had MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin .
Evaluation of Anticancer Activity
In another investigation, researchers focused on the anticancer effects of a related oxazole compound in human cancer cell lines. The study reported significant reductions in cell viability and increased apoptosis markers upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide, and what purification methods are recommended?
- Methodology : The compound can be synthesized via amide coupling between 5-methyl-1,2-oxazole-4-carboxylic acid and a substituted thiane amine. For analogs like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU are used to activate the carboxylic acid, followed by reaction with the amine . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the methoxythianyl (δ 3.2–3.5 ppm for OCH₃) and oxazole protons (δ 6.5–7.0 ppm). 2D NMR (COSY, HSQC) helps assign overlapping signals in the thiane ring .
- IR : Key peaks include C=O stretch (~1680 cm⁻¹ for amide) and C-O-C stretch (~1250 cm⁻¹ for oxazole .
- MS : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns indicating loss of the methoxythianyl group .
Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound?
- Methodology : Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) is standard. For analogs, hydrogen bonds between amide N–H and oxazole oxygen (O–H···N, ~2.8 Å) stabilize the structure. SHELXL (for refinement) and Olex2 (for visualization) are recommended .
Advanced Research Questions
Q. How do substituent variations on the thiane and oxazole rings affect bioactivity, and what computational tools can predict these effects?
- Methodology :
- SAR Studies : Replace the 4-methoxythianyl group with fluorophenyl or chlorophenyl moieties (as in ) and assay immunomodulatory activity using TNF-α inhibition assays.
- Computational Modeling : DFT (density functional theory) calculations (e.g., Gaussian 16) predict electronic effects, while molecular docking (AutoDock Vina) evaluates binding to targets like DHODH (dihydroorotate dehydrogenase) .
Q. What challenges arise in resolving crystallographic disorder in the methoxythianyl group, and how can they be mitigated?
- Methodology : Disorder in the thiane ring (due to rotational flexibility) can be addressed by:
- Collecting data at low temperature (100 K) to reduce thermal motion.
- Using restraints (SHELXL ISOR/DFIX commands) to model equivalent bond lengths and angles .
- Example: For N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, the dihedral angle between oxazole and benzene rings was 8.08° .
Q. How can discrepancies in reported biological activity data for this compound be reconciled?
- Methodology :
- Data Triangulation : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, leflunomide analogs show variability in DHODH inhibition depending on solvent (DMSO concentration affects activity) .
- Meta-Analysis : Use tools like RevMan to statistically aggregate results, accounting for outliers due to impurities (e.g., unreacted starting materials detected via HPLC ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
